molecular formula C20H19NO3 B8025024 4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester

4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester

Cat. No.: B8025024
M. Wt: 321.4 g/mol
InChI Key: FMRAIORSWRUSMC-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a dibenzoazocin core, which is a fused bicyclic ring system, and a butyric acid methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester typically involves multiple steps starting from simpler organic moleculesThe reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production. The use of chromatography and recrystallization may be necessary to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its bioactive properties.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Research is ongoing to elucidate these mechanisms and understand how the compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester is unique due to its specific combination of functional groups and the resulting chemical properties.

Properties

IUPAC Name

methyl 4-[(11Z)-6H-benzo[c][1]benzazocin-5-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-24-20(23)13-12-19(22)21-14-17-8-3-2-6-15(17)10-11-16-7-4-5-9-18(16)21/h2-11H,12-14H2,1H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRAIORSWRUSMC-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N1CC2=CC=CC=C2C=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC(=O)N1CC2=CC=CC=C2/C=C\C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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